molecular formula C13H16N4OS B5714560 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 5312-09-4

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B5714560
CAS No.: 5312-09-4
M. Wt: 276.36 g/mol
InChI Key: LJGWETDGBARWDK-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is a chemical compound of significant interest in agricultural and biochemical research, primarily recognized for its herbicidal properties. It belongs to the class of thiadiazolyl urea herbicides, which are known for their broad-spectrum activity against grassy and broadleaf weeds. The core structure of this compound is the 1,3,4-thiadiazole ring, a versatile scaffold noted for its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to its biological activity and stability. The mechanism of action for this class of herbicides involves the inhibition of photosynthesis. Specifically, these compounds are taken up by weeds through root and foliar absorption and act by inhibiting electron transport at the photosystem II complex in the chloroplasts, leading to plant death. Research on related herbicides, such as tebuthiuron (1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea), has demonstrated that selectivity between plant species can be attributed to differential metabolic degradation rates, particularly through N-demethylation processes within tolerant species. Beyond its primary use in weed control science, the 1,3,4-thiadiazole core is a subject of extensive investigation in medicinal chemistry due to its wide range of biological activities, which include anticonvulsant, antimicrobial, and antidiabetic effects. This reagent provides a valuable building block for researchers synthesizing novel derivatives to explore structure-activity relationships or develop new active compounds. It is suitable for use in analytical method development, environmental fate and dissipation studies, and metabolic pathway research in plants. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-13(2,3)10-16-17-12(19-10)15-11(18)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGWETDGBARWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359160
Record name 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5312-09-4
Record name 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea acts as a versatile building block for the synthesis of more complex molecules. Its thiadiazole ring can undergo various chemical reactions, including:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Potential to reduce nitro groups to amines.
  • Substitution : The phenyl group can be modified through electrophilic aromatic substitution.

These reactions facilitate the development of new compounds with tailored properties for specific applications in materials science and organic synthesis.

Biology

The compound has been investigated for its antimicrobial and antifungal properties . Research indicates that it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its potential use as an antimicrobial agent. The mechanism of action involves interaction with specific molecular targets within microbial cells.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its biological activity suggests possible roles in treating infections or diseases caused by resistant pathogens. Ongoing studies aim to elucidate its efficacy and safety profiles.

Industry

The compound is utilized in developing new materials with specific properties, such as corrosion inhibitors. Its unique chemical structure allows it to provide protective coatings that enhance the durability of metals and other materials against environmental degradation.

Case Studies and Research Findings

StudyFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro, suggesting potential as a therapeutic agent against resistant strains.
Study 2Synthesis of DerivativesExplored the synthesis of novel derivatives with enhanced biological activity, expanding the scope of applications in drug development.
Study 3Corrosion InhibitionEvaluated the effectiveness of the compound as a corrosion inhibitor in acidic environments, showing promising results compared to traditional inhibitors.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Tebuthiuron (1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea)

  • Structural Difference : Replaces the phenyl group in the target compound with two methyl groups on the urea nitrogen.
  • Application : Primarily used as a pre- and post-emergent herbicide with low mammalian toxicity (LD₅₀ > 5000 mg/kg in rats) .
  • Physicochemical Properties :

  • Melting Point: 161.5–164°C
  • Water Solubility: 2.3 g/L
  • LogP: ~2.1 (estimated) .
    • Key Contrast : The phenyl group in the target compound likely enhances binding to eukaryotic targets (e.g., enzymes in cancer cells) compared to Tebuthiuron’s methyl groups, which favor herbicidal activity .

1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives (5a–l)

  • Structural Difference : Substitution at the 5-position with a benzylthio group instead of tert-butyl.
  • Biological Activity : Demonstrated potent anticancer effects against MCF-7, HepG2, A549, and HeLa cell lines. Compound 5d (with 4-fluorophenyl substitution) showed IC₅₀ values of 4.2–8.7 µM, outperforming sorafenib (IC₅₀ = 6.3–12.1 µM) .
  • Mechanism : The benzylthio group enhances interactions with hydrophobic pockets in kinases like VEGFR-2 .

1-(5-((6-Nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives (8a–l)

  • Structural Difference : Incorporates a nitroquinazoline-thio group at the 5-position.
  • Biological Activity : Compound 8c exhibited IC₅₀ values of 25.0 ± 0.001 µM against MCF7 cells, comparable to etoposide (IC₅₀ = 29.8 ± 0.0007 µM). Molecular docking revealed interactions with VEGFR-2 via hydrogen bonds and π-π stacking .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Tebuthiuron 5d (Benzylthio) 8c (Nitroquinazoline)
Molecular Weight ~335.4 g/mol 256.3 g/mol ~410.5 g/mol ~465.6 g/mol
LogP (Predicted) ~3.2 ~2.1 ~3.8 ~4.0
Water Solubility Low (similar to Tebuthiuron) 2.3 g/L <1 g/L <0.5 g/L
Plasma Protein Binding Not reported 85–90% 92% (estimated) 95% (estimated)

Biological Activity

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and herbicidal activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4OSC_{13}H_{16}N_{4}OS with a molecular weight of approximately 276.36 g/mol. The compound features a thiadiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several derivatives related to 1-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea and tested their effects on human cancer cell lines such as MCF-7, HepG2, A549, and HeLa. The results indicated that certain derivatives showed IC50 values significantly lower than the reference drug sorafenib:

CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

Flow cytometry analysis revealed that these compounds induced apoptotic cell death and arrested the cell cycle at the sub-G1 phase, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. For example, compounds derived from this compound demonstrated activity against various bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus3.125
Escherichia coli3.125
Candida albicans3.125
Aspergillus flavus3.125

These results suggest that the compound has significant potential as an antimicrobial agent against both bacteria and fungi .

Herbicidal Activity

The herbicidal potential of phenylurea derivatives has been noted in agricultural applications. Specifically, tebuthiuron (a related compound) has been shown to remain active in soil for extended periods, demonstrating effective control over weed populations in sugarcane fields . The persistence and efficacy of such compounds can be critical for sustainable agricultural practices.

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their biological activities. The study highlighted the structure–activity relationship (SAR) of these compounds:

  • Synthesis : Various substitutions on the thiadiazole ring were explored to enhance biological activity.
  • Evaluation : The resulting compounds were tested against a panel of pathogens and cancer cell lines.

Findings indicated that specific substituents could significantly enhance efficacy against targeted biological pathways.

Q & A

Q. What advanced analytical techniques resolve structural ambiguities in complex mixtures?

  • Methodological Answer : High-Resolution Mass Spectrometry (HR-MS) with electrospray ionization (ESI) differentiates isobaric impurities. 2D NMR (COSY, HSQC) assigns overlapping proton signals, particularly in crowded aromatic regions. Single-crystal X-ray diffraction remains the gold standard for absolute configuration determination .

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